molecular formula C11H12ClN3O2 B1378207 (5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride CAS No. 1187927-29-2

(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride

Cat. No.: B1378207
CAS No.: 1187927-29-2
M. Wt: 253.68 g/mol
InChI Key: RIDHCNWZKFGYOL-UHFFFAOYSA-N
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Description

(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.

Mode of Action

It’s worth noting that similar 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that (5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride may interact with its targets in a way that triggers programmed cell death.

Biochemical Pathways

Given the reported anticancer activity of similar compounds , it can be inferred that this compound may affect pathways related to cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [3+2] cycloaddition reaction between an aryl diazonium salt and an isocyanide . The reaction conditions often require a catalyst and are carried out under reflux in an appropriate solvent such as ethanol.

Industrial Production Methods

Industrial production methods for triazole derivatives, including (5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride, often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, nitric acid.

    Reducing agents: Sodium borohydride.

    Nucleophiles: Various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with reduced nitrogen atoms .

Scientific Research Applications

(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and acetic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(5-benzyl-1H-1,2,4-triazol-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c15-11(16)7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,15,16)(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDHCNWZKFGYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride
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(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride
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(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride
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(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride
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(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride
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(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride

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